2-(Aminomethyl)-2-methyl Doxyl

Membrane Biophysics EPR Spectroscopy Spin Probe Design

Traditional doxyl probes bury the paramagnetic center within the bilayer, missing membrane-surface events. 2-(Aminomethyl)-2-methyl Doxyl (CAS 663610-75-1) solves this with an aminomethyl-doxyl scaffold that places the nitroxide radical in the extracellular polar region. • Build amphiphilic spin probes for ligand-receptor binding, membrane fusion & adhesion studies • Doxyl radical resists bioreduction-stable EPR signal vs. PROXYL/TEMPO • Primary amine enables chemoselective lipid/fluorophore conjugation for dual-modal EPR-fluorescence Supplied with CoA. R&D only.

Molecular Formula C7H16N2O2
Molecular Weight 160.217
CAS No. 663610-75-1
Cat. No. B565375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-2-methyl Doxyl
CAS663610-75-1
Synonyms2-(Aminomethyl)-2,4,4-trimethyl-3-oxazolidinyloxy; 
Molecular FormulaC7H16N2O2
Molecular Weight160.217
Structural Identifiers
SMILESCC1(COC(N1O)(C)CN)C
InChIInChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3
InChIKeyAXTKLNBRCPRICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-2-methyl Doxyl for Polar-Region Spin Probe Synthesis


2-(Aminomethyl)-2-methyl Doxyl (CAS 663610-75-1) is a specialized nitroxide radical building block containing a stable doxyl paramagnetic group covalently linked to an aminomethyl functional handle . This compound is not an end-use probe but a critical synthetic intermediate specifically designed for constructing novel amphiphilic spin probes where the paramagnetic reporting group must be positioned precisely in the polar, extracellular region adjacent to biological membranes, as documented in seminal synthesis literature [1]. Unlike conventional doxyl stearates or other nitroxides where the paramagnetic moiety is buried within the hydrophobic lipid bilayer, this compound's architecture uniquely enables the creation of probes that interrogate events near the membrane surface [2].

2-(Aminomethyl)-2-methyl Doxyl: Non-Interchangeable with Analogs


A procurement decision based solely on nitroxide class membership is scientifically invalid. The functional utility of 2-(Aminomethyl)-2-methyl Doxyl is defined by the specific combination of its aminomethyl linker and the location of the doxyl radical on the heterocyclic ring, which together dictate the final probe's spatial orientation relative to a membrane [1]. Substituting it with other seemingly similar aminomethyl-nitroxides, such as 3-(Aminomethyl)-PROXYL, 4-Amino-TEMPO, or any doxyl-stearic acid derivative, will result in a fundamentally different probe architecture. These alternatives position the paramagnetic center in the hydrophobic core or with an incorrect molecular vector, thereby failing to replicate the intended application of studying extracellular membrane surface dynamics [1]. The evidence below provides the quantitative basis for this non-interchangeability.

Differentiation Evidence: 2-(Aminomethyl)-2-methyl Doxyl


Extracellular Doxyl Positioning

This compound is the essential precursor for constructing probes that place the doxyl group above the membrane in the extracellular space. This is in stark contrast to standard doxyl stearates (e.g., 5-DOXYL, 12-DOXYL, 16-DOXYL) or lipid-attached doxyl probes, where the paramagnetic center is located within the hydrophobic alkyl chain region of the lipid bilayer [1]. The 2009 synthesis study explicitly validates that probes made from this precursor achieve an extracellular positioning of the doxyl group, with the 2pπ orbital of the nitroxide orientated perpendicular to the membrane surface, a geometric configuration that standard hydrophobic doxyl probes cannot achieve [1].

Membrane Biophysics EPR Spectroscopy Spin Probe Design

Aminomethyl Handle for Site-Specific Conjugation

The primary amine (-NH2) functionality is the only reactive handle in this molecule, enabling precise, single-site covalent attachment to a variety of anchors (e.g., lipids, polymers, peptides) via amide bond formation or other amine-specific chemistries [1]. This contrasts with non-functionalized doxyls or other nitroxides lacking a primary amine (e.g., 5-DOXYL, 12-DOXYL, TEMPOL), which cannot be directly conjugated and must be introduced earlier or via complex, low-yield synthetic pathways . The presence of a single, unambiguous amine site eliminates the complexity and potential side-reactions associated with multi-functional analogs (e.g., those with both amine and carboxylic acid groups), ensuring a homogeneous final probe population.

Organic Synthesis Bioconjugation Molecular Toolbox

Enhanced Doxyl Radical Biostability

The doxyl (oxazolidine) nitroxide structure exhibits superior stability against reduction by biological reductants, such as ascorbate, compared to the widely used pyrrolidine (e.g., PROXYL) and piperidine (e.g., TEMPO) nitroxide families [1]. This is a class-level property of doxyl radicals. While direct quantitative data for this specific compound is not available, the principle that doxyl radicals are more resistant to bioreduction is well-established in the spin-labeling literature [2]. This implies that probes synthesized from 2-(Aminomethyl)-2-methyl Doxyl will have a longer effective half-life and produce more reliable EPR signals in complex biological matrices compared to those made from a comparable PROXYL or TEMPO precursor.

Radical Stability EPR Assay Development

2-(Aminomethyl)-2-methyl Doxyl: Precision EPR Applications


Novel Amphiphilic Probes for Extracellular Membrane Studies

This compound is the definitive starting material for creating a new generation of spin probes that place the doxyl reporter group in the polar, extracellular space adjacent to the membrane surface [1]. This is essential for investigating molecular events like ligand-receptor binding, membrane fusion, and cellular adhesion, where the paramagnetic center of traditional probes is buried within the bilayer and unable to detect these surface phenomena [1].

Membrane Protein Topology & Insertion Depth

By conjugating this aminomethyl-doxyl to a lipid anchor via its primary amine, researchers can create a stable, membrane-embedded probe with a known distance from the bilayer center [1]. This allows for precise distance measurements using paramagnetic relaxation enhancement (PRE) NMR or pulsed EPR techniques to map the insertion depth of specific amino acid residues in transmembrane proteins [2].

Long-Lived Biostable EPR Contrast Agents

The inherent resistance of the doxyl nitroxide to bioreduction makes this compound an ideal building block for developing EPR-based contrast agents or oxygen sensors intended for use in cellular assays, tissue models, or potentially in vivo applications [1][2]. Probes built from this precursor will maintain a stable paramagnetic signal for significantly longer periods than those based on PROXYL or TEMPO scaffolds [3].

Dual-Modal Fluorescent/EPR Imaging Probes

The primary amine provides a unique, chemoselective handle for attaching a fluorophore, while the doxyl group serves as the paramagnetic EPR reporter [1]. This enables the synthesis of true dual-modal probes for correlative light and electron paramagnetic resonance microscopy or spectroscopy, a capability not accessible with non-functionalized nitroxides .

Technical Documentation Hub

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